molecular formula C23H21N3O4S2 B3003927 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 922985-92-0

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B3003927
CAS No.: 922985-92-0
M. Wt: 467.56
InChI Key: ZUYKDPGLVZNGIB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a benzo[d]thiazole ring, a methoxyphenyl sulfonyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridin-2-ylmethyl Group: This can be done through nucleophilic substitution reactions where the pyridine derivative acts as a nucleophile.

    Final Coupling: The final step involves coupling the intermediate products to form the desired propanamide structure, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structural features.

Medicine

In medicine, it could be explored for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide may offer unique properties such as enhanced stability, specific binding affinities, or improved pharmacokinetic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-18-9-11-19(12-10-18)32(28,29)15-13-22(27)26(16-17-6-4-5-14-24-17)23-25-20-7-2-3-8-21(20)31-23/h2-12,14H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKDPGLVZNGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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